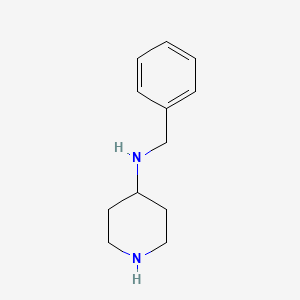

N-benzylpiperidin-4-amine

Vue d'ensemble

Description

N-benzylpiperidin-4-amine is an organic compound with the chemical formula C12H18N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Mécanisme D'action

Target of Action

N-benzylpiperidin-4-amine, also known as 4-Benzylpiperidine, is a research chemical that primarily targets monoamine neurotransmitters . It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

This compound interacts with its targets by releasing monoamines, specifically dopamine, norepinephrine, and to a lesser extent, serotonin . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A , which prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involving the monoamine neurotransmitters: dopamine, norepinephrine, and serotonin . By increasing the release of these neurotransmitters and inhibiting their breakdown, this compound can enhance neurotransmission in these pathways .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced neurotransmission in the dopamine, norepinephrine, and serotonin pathways . This can lead to a variety of effects depending on the specific neural circuits involved, including potential changes in mood, cognition, and motor control.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylpiperidin-4-amine typically involves the reaction of piperidine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction efficiency and reduce the production cost.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-benzylpiperidin-4-one.

Reduction: Reduction of this compound can yield N-benzylpiperidine.

Substitution: The amine group in this compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-benzylpiperidin-4-one

Reduction: N-benzylpiperidine

Substitution: Various substituted derivatives depending on the electrophile used

Applications De Recherche Scientifique

N-benzylpiperidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: this compound is used in the production of pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Benzylpiperidine: Similar in structure but lacks the amine group at the 4-position.

Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Tetrahydroisoquinoline: Contains a different heterocyclic structure but shares some pharmacological properties.

Uniqueness

N-benzylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively release monoamines makes it a valuable compound for research in neuropharmacology.

Activité Biologique

N-benzylpiperidin-4-amine, a compound belonging to the piperidine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a benzyl substituent at the nitrogen atom. This structural feature is crucial for its interaction with biological targets. The compound's molecular formula is .

1. Acetylcholinesterase Inhibition

One of the primary biological activities of this compound derivatives is their role as acetylcholinesterase (AChE) inhibitors. Research indicates that certain derivatives exhibit significant AChE inhibitory activity, with some compounds achieving up to 87% inhibition compared to donepezil, a standard AChE inhibitor . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

| Compound | AChE Inhibition (%) | Comparison |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)quinazolin-4-amines | 87% | Donepezil |

| Other derivatives | Moderate to good | Varies |

2. Cytotoxicity Against Cancer Cell Lines

This compound derivatives have also shown cytotoxic effects against various human cancer cell lines, including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The cytotoxicity was attributed to the induction of early apoptosis and cell cycle arrest in specific phases .

| Cell Line | Cytotoxicity Observed | Mechanism |

|---|---|---|

| SW620 | High | Apoptosis induction |

| PC-3 | Moderate | Cell cycle arrest |

| NCI-H23 | Moderate | Apoptosis induction |

3. Antifungal Activity

Recent studies have explored the antifungal properties of piperidine derivatives, including those related to this compound. These compounds inhibit ergosterol biosynthesis by targeting key enzymes like sterol C14-reductase and sterol C8-isomerase, which are critical for fungal cell membrane integrity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- AChE Inhibition : By preventing the breakdown of acetylcholine, these compounds enhance cholinergic signaling, which may be beneficial in conditions characterized by cholinergic deficits.

- Cytotoxic Mechanisms : Induction of apoptosis involves caspase activation and disruption of mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Antifungal Mechanism : The inhibition of ergosterol biosynthesis disrupts fungal cell membranes, leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Neuropathic Pain Treatment : A derivative demonstrated significant antiallodynic effects in models of neuropathic pain by antagonizing sigma receptors, suggesting a novel approach for pain management .

- Cytotoxicity Profiles : Detailed toxicokinetic studies have been conducted to assess the safety profiles and metabolic pathways of these compounds, revealing insights into their pharmacokinetics and potential side effects .

Propriétés

IUPAC Name |

N-benzylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJYJEPNVYXEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388493 | |

| Record name | N-benzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420136-94-3 | |

| Record name | N-benzylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.